molecular formula C10H9ClO B097212 7-Chloro-2-tetralone CAS No. 17556-19-3

7-Chloro-2-tetralone

Cat. No. B097212
CAS RN: 17556-19-3
M. Wt: 180.63 g/mol
InChI Key: CSIHHNSBJNDXNO-UHFFFAOYSA-N
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Description

7-Chloro-2-tetralone is a chemical compound that belongs to the class of organic compounds known as tetralones. Tetralones are cyclic ketones with a ketone functional group located on a tetrahydronaphthalene ring system. The presence of a chlorine atom at the 7th position of the tetralone ring system distinguishes 7-Chloro-2-tetralone from other tetralone derivatives. This compound is of interest due to its potential as an intermediate in the synthesis of various chemical products, including pharmaceuticals and natural products.

Synthesis Analysis

The synthesis of chlorinated naphthalenes, such as 7-Chloro-2-tetralone, can be achieved through a process that involves the introduction of chlorine atoms into the tetralone ring system. A practical method for synthesizing 7-Chloro-2-tetralone starts with α-tetralones, which are then chlorinated with sulfuryl chloride. The ketone group is subsequently reduced with sodium borohydride, followed by the conversion of the resulting hydroxy group to a chloro group using thionyl chloride. The vicinal chlorines are removed with activated zinc, and the compound is aromatized using 2,3-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ) to yield the desired chloronaphthalene .

Molecular Structure Analysis

The molecular structure of 7-Chloro-2-tetralone consists of a tetrahydronaphthalene ring system with a ketone functional group at the second position and a chlorine atom at the seventh position. The presence of these functional groups influences the reactivity and chemical behavior of the molecule. The molecular structure is crucial for the compound's role as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Chemical Reactions Analysis

7-Chloro-2-tetralone can participate in various chemical reactions due to its reactive ketone group and the presence of the chlorine atom. The ketone group can undergo reduction, condensation, and other typical carbonyl reactions. The chlorine atom also provides a site for nucleophilic substitution reactions, which can be exploited in the synthesis of other chlorinated compounds or in the replacement of the chlorine atom with other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-2-tetralone are influenced by its molecular structure. The ketone group contributes to its polarity, solubility in organic solvents, and reactivity in chemical reactions. The chlorine atom adds to the compound's molecular weight and affects its boiling point and density. These properties are important for the handling, storage, and application of 7-Chloro-2-tetralone in various chemical syntheses.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Chloronaphthalenes : 7-Chloro-2-tetralone has been used in the synthesis of chloronaphthalenes through a process involving sulfuryl chloride, sodium borohydride, and thionyl chloride. This synthesis provides a clear path to produce 2 (or 7)-chloronaphthalenes, which are significant in various chemical applications (Prugh, Deana, & Wiggins, 1989).

  • Vilsmeier Reaction on Tetralones : The Vilsmeier reaction, applied to 6- and 7-methoxy-1- and 2-tetralones, leads to the formation of chlorobisformylated naphthalenes. This reaction's outcomes and mechanisms are crucial for understanding the chemical behavior of tetralones in synthetic chemistry (Reddy & Rao, 1980).

Biological and Medicinal Applications

  • Antimitotic Activity : Tetralone acids synthesized as analogues of podophyllotoxin, which involve 7-Chloro-2-tetralone, have been evaluated for their antimitotic activity. This research is significant for developing potential cancer treatments (Shivakumar et al., 2014).

  • Anti-Tubercular Agents : Compounds derived from 7-Chloro-2-tetralone have been explored as anti-tubercular agents, showing significant activity against Mycobacterium tuberculosis. This highlights the potential of tetralone derivatives in treating tuberculosis (Upadhyay et al., 2012).

  • Treatment for Cutaneous Leishmaniasis : Derivatives of 7-Chloro-2-tetralone have been investigated for their effectiveness in treating cutaneous leishmaniasis, a disease caused by the protozoan Leishmania braziliensis. This research supports the use of tetralone compounds in developing new treatments for parasitic infections (Fournet et al., 1994).

Safety And Hazards

The safety information for 7-Chloro-2-tetralone indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, and H319 , which correspond to harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. The precautionary statements include P261, P302, P305, P338, P351, and P352 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, IF ON SKIN: Wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes, and more.

properties

IUPAC Name

7-chloro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIHHNSBJNDXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398940
Record name 7-Chloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-tetralone

CAS RN

17556-19-3
Record name 7-Chloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Rosowsky, J Battaglia, KKN Chen… - The Journal of Organic …, 1968 - ACS Publications
… of 6-chloro-2-tetralone (I), 7-chloro-2-tetralone (2), 5,7-dichloro-2-tetralone (3), and 6,7-dichloro-2- … 7-Chloro-2-tetralone (2).—The procedure described above for the synthesis of 1 …
Number of citations: 31 pubs.acs.org
L Krbechek, H Takimoto - The Journal of Organic Chemistry, 1968 - ACS Publications
The ultraviolet absorptions for I at 227 and 272 µ are attributed to the nitrogen attached to a benzene ring similar to that found in aniline. The latter com-pound has absorptions at 230 µ (…
Number of citations: 22 pubs.acs.org
JB Nevy, DC Hawkinson, G Blotny, X Yao… - Journal of the …, 1997 - ACS Publications
Rate and equilibrium constants for the deprotonation of a series of phenyl-substituted 2-tetralones in aqueous sodium hydroxide have been determined. A Brønsted plot of log k for …
Number of citations: 26 pubs.acs.org
FN Jones - The Journal of Organic Chemistry, 1968 - ACS Publications
RSCHj+ B••• C02 (3) strong solvent effect and with the fact that the rates apparently parallel the ease of nucleophilic substitution at R'. This mechanism suggests that the nature of group …
Number of citations: 13 pubs.acs.org
EJ May - 1999 - search.proquest.com
The first metal catalyzed cyclization of phenyliodonium ylides of β-keto esters into aromatic rings has been developed. The copper (I) chloride decomposition of the phenyliodonium …
Number of citations: 3 search.proquest.com
X Yao, RM Pollack - Canadian journal of chemistry, 1999 - cdnsciencepub.com
On a déterminé les constantes d'équilibre pour l'ionisation d'un certain nombre de 2-tétralones substituées sur le noyau phényle (pK a K ), pour l'ionisation de leurs énols (pK a E ) et …
Number of citations: 9 cdnsciencepub.com

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